Nbtgr
Overview
Description
It is particularly effective in inhibiting the uptake of adenosine with a Ki value of 70 nM . This compound is widely used in scientific research due to its ability to interfere with nucleoside metabolism.
Mechanism of Action
Target of Action
NBTGR, also known as p-Nitrobenzylthioguanosine, is a potent inhibitor of nucleoside transport . Its primary target is the nucleoside transport system, specifically the adenosine uptake process . This system plays a crucial role in the regulation of many physiological processes, including energy transfer and signal transduction.
Mode of Action
This compound interacts with its target by inhibiting the uptake of adenosine, a key nucleoside involved in various biochemical processes . The inhibition is significant, with a Ki value of 70 nM . This interaction results in a decrease in the transport of nucleosides across the cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nucleoside transport pathway. By inhibiting adenosine uptake, this compound disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they generally involve changes in energy transfer and signal transduction processes within the cell.
Pharmacokinetics
As a nucleoside transport inhibitor, it can be inferred that this compound’s bioavailability and pharmacokinetic profile would be significantly influenced by its ability to inhibit adenosine uptake .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in nucleoside transport. By inhibiting adenosine uptake, this compound can alter the intracellular concentrations of adenosine and other nucleosides . This can lead to changes in various cellular processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
NBTGR can be synthesized through a multi-step process involving the introduction of a nitrobenzyl group to thioguanosine. The reaction typically involves the following steps:
Nitration: Introduction of a nitro group to benzyl chloride.
Thioether Formation: Reaction of the nitrobenzyl chloride with thioguanosine under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yield and purity. The reaction conditions are optimized to maintain the integrity of the compound during large-scale production.
Chemical Reactions Analysis
Types of Reactions
NBTGR undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.
Major Products Formed
- p-Aminobenzylthioguanosine.
Substitution: Various benzyl-substituted thioguanosine derivatives.
Scientific Research Applications
NBTGR is extensively used in scientific research due to its ability to inhibit nucleoside transport. Some of its applications include:
Chemistry: Studying the mechanisms of nucleoside transport and metabolism.
Biology: Investigating the role of nucleosides in cellular processes.
Medicine: Exploring potential therapeutic applications in conditions where nucleoside transport is a factor.
Industry: Used in the development of nucleoside transport inhibitors for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: Another nucleoside transport inhibitor with a different chemical structure.
Hexobendine: Inhibits nucleoside transport but with a different mechanism of action.
Xylosyladenine: A nucleoside analog that inhibits adenosine uptake.
Uniqueness of NBTGR
This compound is unique due to its high potency and specificity for nucleoside transport inhibition. Its ability to firmly bind to transporters and effectively inhibit nucleoside uptake makes it a valuable tool in research.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0, 129970-97-4 | |
Record name | 6-(4-Nitrobenzylthio)guanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzylthioguanine formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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